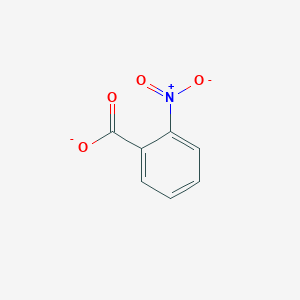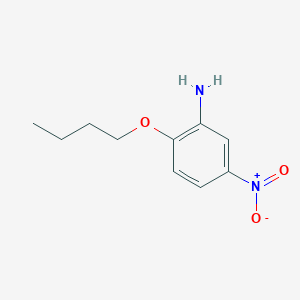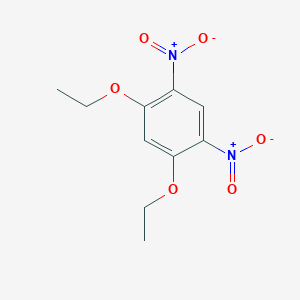
1,5-Diethoxy-2,4-dinitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Diethoxy-2,4-dinitrobenzene (DEN) is a chemical compound that has been widely used in scientific research due to its unique properties. DEN is a yellow crystalline solid that is soluble in organic solvents and has a strong odor. This compound is also known as DNOC (Dinitro-o-cresol) and has been used as a pesticide in the past. However, due to its toxic nature, the use of DEN as a pesticide has been banned in many countries.
Mécanisme D'action
The mechanism of action of DEN involves the formation of covalent bonds between the compound and cysteine residues in proteins. This modification can lead to changes in protein structure and function. DEN can also modify other amino acids such as histidine and tyrosine, but to a lesser extent.
Biochemical and Physiological Effects:
DEN has been shown to have a wide range of biochemical and physiological effects. Studies have shown that DEN can inhibit enzyme activity, alter protein structure, and induce oxidative stress. DEN has also been shown to have toxic effects on cells and tissues, which can lead to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
The use of DEN in lab experiments has several advantages. This compound is easy to synthesize and can be used to modify a wide range of proteins and enzymes. DEN can also be used to study the effects of protein modification on enzyme activity and substrate specificity. However, the use of DEN in lab experiments also has limitations. This compound is toxic and can lead to cell death at high concentrations. DEN can also modify proteins non-specifically, which can lead to unwanted effects.
Orientations Futures
There are several future directions for research involving DEN. One area of research is the development of new methods for protein modification that are more specific and less toxic. Another area of research is the study of the effects of DEN on specific proteins and enzymes. This information could be used to develop new drugs that target specific proteins and enzymes. Overall, DEN is a valuable tool for scientific research and has the potential to lead to new discoveries in the field of biochemistry.
Méthodes De Synthèse
The synthesis of DEN involves the reaction of 2,4-dinitrophenol with ethyl iodide in the presence of a base such as potassium hydroxide. The resulting product is then treated with hydrochloric acid to obtain DEN. The synthesis of DEN is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
DEN has been extensively used in scientific research due to its ability to modify proteins and enzymes. This compound is commonly used to modify cysteine residues in proteins, which can lead to changes in protein function. DEN has also been used to study the effects of protein modification on enzyme activity and substrate specificity.
Propriétés
Nom du produit |
1,5-Diethoxy-2,4-dinitrobenzene |
|---|---|
Formule moléculaire |
C10H12N2O6 |
Poids moléculaire |
256.21 g/mol |
Nom IUPAC |
1,5-diethoxy-2,4-dinitrobenzene |
InChI |
InChI=1S/C10H12N2O6/c1-3-17-9-6-10(18-4-2)8(12(15)16)5-7(9)11(13)14/h5-6H,3-4H2,1-2H3 |
Clé InChI |
STARGOIPVHYPGJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCC |
SMILES canonique |
CCOC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



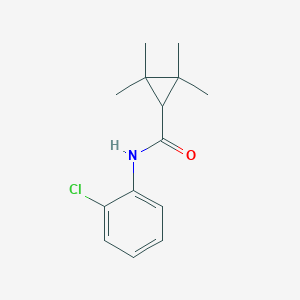
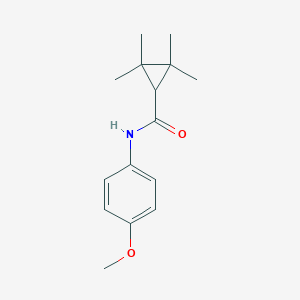
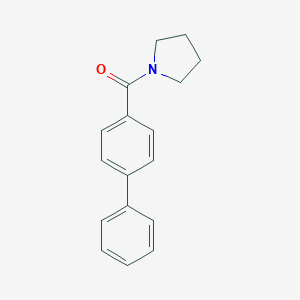
![N-[1-(hydroxymethyl)propyl]-3,4,5-trimethoxybenzamide](/img/structure/B253438.png)
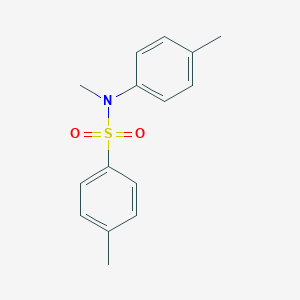
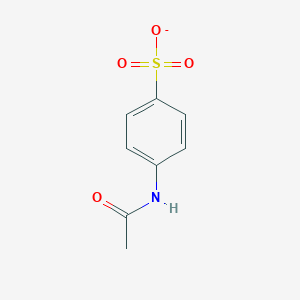
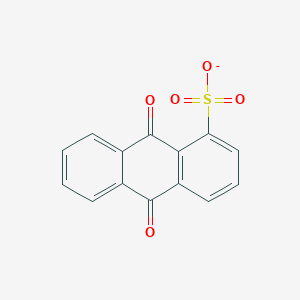
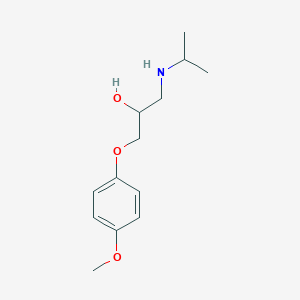
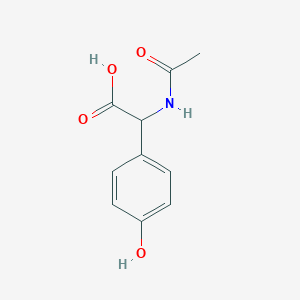
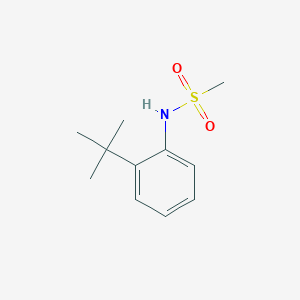
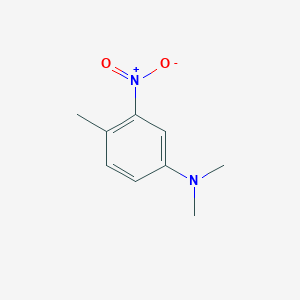
![N-[2-(3-chloroanilino)ethyl]-N-(3-chlorophenyl)amine](/img/structure/B253498.png)
